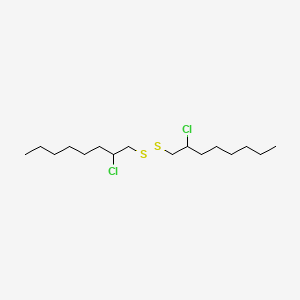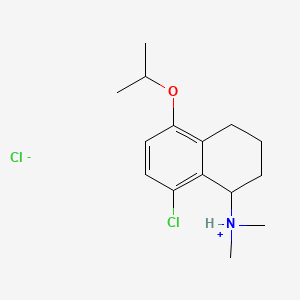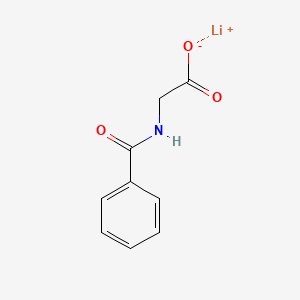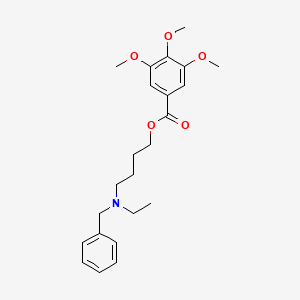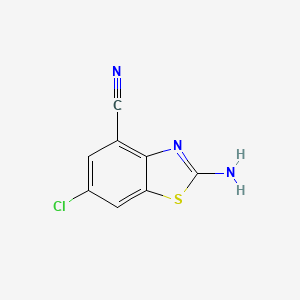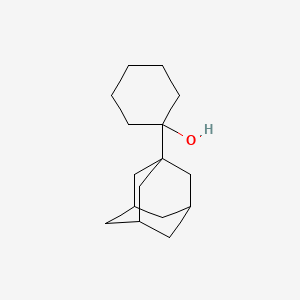
1-(1-Adamantyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)cyclohexanol is an organic compound characterized by the presence of an adamantyl group attached to a cyclohexanol moiety The adamantyl group is a tricyclic structure known for its rigidity and stability, while cyclohexanol is a six-membered ring with a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)cyclohexanol can be synthesized through a Grignard-type reaction involving 1-bromoadamantane and reactive calcium. The process involves the following steps :
- Preparation of active calcium using lithium biphenylide and calcium bromide in tetrahydrofuran (THF).
- Addition of 1-bromoadamantane to the activated calcium at -78°C.
- Subsequent addition of cyclohexanone to the reaction mixture.
- Gradual warming of the mixture to -20°C and quenching with water.
- Purification through flash-column chromatography and recrystallization from hexanes.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial applications. The use of reactive calcium and controlled reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Adamantyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of adamantylcyclohexanone or adamantylcyclohexanoic acid.
Reduction: Formation of adamantylcyclohexane.
Substitution: Formation of adamantylcyclohexyl halides or ethers.
Applications De Recherche Scientifique
1-(1-Adamantyl)cyclohexanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials, including high-energy fuels and lubricants.
Mécanisme D'action
The mechanism of action of 1-(1-Adamantyl)cyclohexanol involves its interaction with molecular targets and pathways. The adamantyl group imparts rigidity and stability to the compound, enhancing its binding affinity to specific receptors or enzymes. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These properties make it a valuable scaffold for drug design and development .
Comparaison Avec Des Composés Similaires
1-Adamantylacetic acid: Known for its use in the synthesis of sterically hindered ketenes.
1-Adamantylamine: Utilized in the development of antiviral drugs.
1-Adamantanol: A precursor for various adamantane derivatives.
Uniqueness: 1-(1-Adamantyl)cyclohexanol is unique due to the combination of the adamantyl group’s rigidity and the cyclohexanol moiety’s versatility. This combination enhances its stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
84213-80-9 |
|---|---|
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
1-(1-adamantyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H26O/c17-16(4-2-1-3-5-16)15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14,17H,1-11H2 |
Clé InChI |
UOBODJWUBDCLBS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C23CC4CC(C2)CC(C4)C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



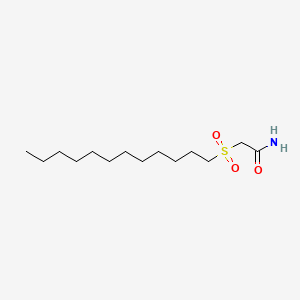
![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)
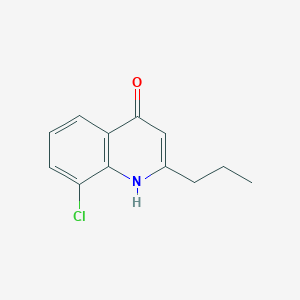
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
